![molecular formula C13H19NO3 B13987993 Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and distinct three-dimensional shapes, which can be advantageous in drug design and other applications.
Preparation Methods
The synthesis of 1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo cyclization to form the spirocyclic core.
Introduction of the carboxylic acid group: This step involves the functionalization of the spirocyclic core to introduce the carboxylic acid group. This can be done through various methods, such as oxidation or carboxylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop new pharmaceuticals with improved efficacy and selectivity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure can introduce rigidity and specific three-dimensional shapes into target molecules.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets. This can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or other biomolecules. This can modulate the activity of these targets and influence various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: This compound has a similar spirocyclic structure but with different functional groups.
1-Azaspiro[4.4]non-6-ene-1-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester: This compound also shares a spirocyclic core but with variations in the functional groups and positions.
The uniqueness of 1-Oxo-2-azaspiro[4.4]non-7-ene-2-carboxylic acid 1,1-dimethylethyl ester lies in its specific functional groups and their positions, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-12(2,3)17-11(16)14-9-8-13(10(14)15)6-4-5-7-13/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOPITZFKXWBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1=O)CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)

![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)


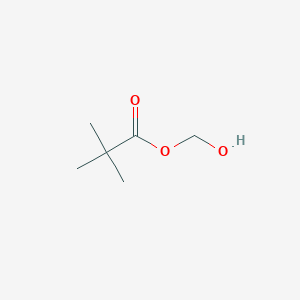
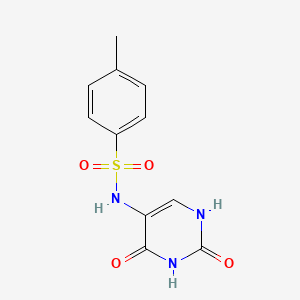
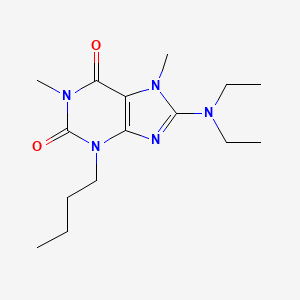
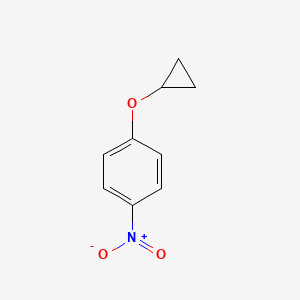
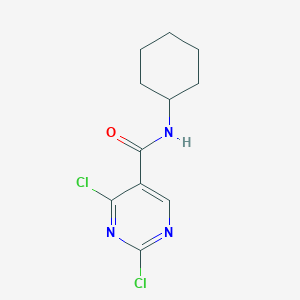
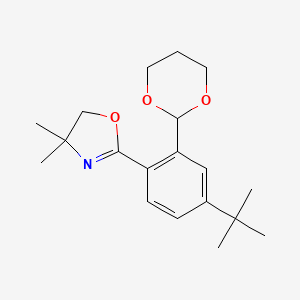
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
